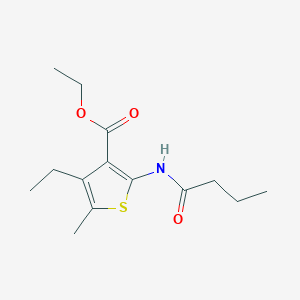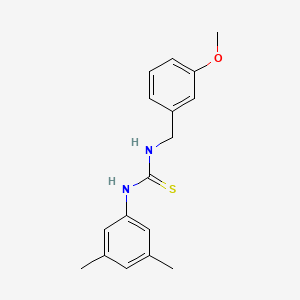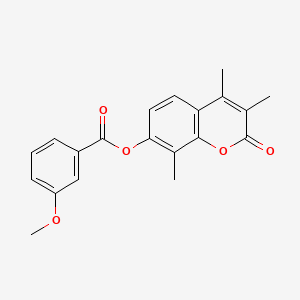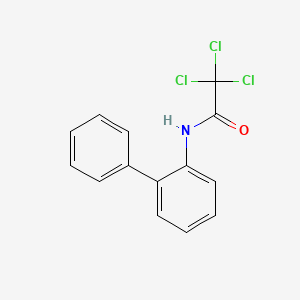![molecular formula C11H15NO4S2 B5745146 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a useful tool for studying Parkinson's disease and other neurodegenerative disorders.
作用机制
4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid inhibits mitochondrial complex I, which is the first enzyme complex in the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production leads to oxidative stress, which can contribute to the degeneration of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been shown to cause a range of biochemical and physiological effects in animal models. These effects include the degeneration of dopaminergic neurons in the substantia nigra, the formation of Lewy bodies, and the activation of microglia. 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has also been shown to cause oxidative stress, inflammation, and apoptosis.
实验室实验的优点和局限性
One advantage of using 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid in lab experiments is that it produces a Parkinson's disease-like phenotype in animal models. This allows researchers to study the disease in a controlled environment and to test potential treatments. However, there are also limitations to using 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid in lab experiments. One limitation is that 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is toxic and can cause irreversible damage to dopaminergic neurons. Another limitation is that the effects of 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid on other cell types and organs are not well understood.
未来方向
There are several future directions for research on 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid. One direction is to study the effects of 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid on other cell types and organs, such as glial cells and the gastrointestinal tract. Another direction is to develop new treatments for Parkinson's disease that target mitochondrial complex I. Finally, there is a need for more research on the mechanisms underlying the degeneration of dopaminergic neurons in Parkinson's disease, which could lead to new therapeutic targets.
合成方法
The synthesis of 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid involves several steps, starting from 2-thiophenecarboxylic acid. The acid is first converted into its acid chloride derivative, which is then reacted with 4-methylpiperidine to form the corresponding amide. The amide is then treated with sulfur trioxide to produce 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid. The overall yield of this synthesis method is about 20%.
科学研究应用
4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is widely used in scientific research to study Parkinson's disease and other neurodegenerative disorders. 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is a potent inhibitor of mitochondrial complex I, which leads to the degeneration of dopaminergic neurons in the substantia nigra. This degeneration is similar to what is observed in Parkinson's disease, making 4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid a useful tool for studying the disease.
属性
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-8-2-4-12(5-3-8)18(15,16)9-6-10(11(13)14)17-7-9/h6-8H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOCAGBTFGNMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-3-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5745063.png)
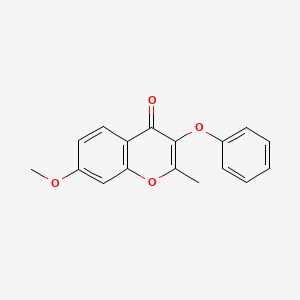
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)

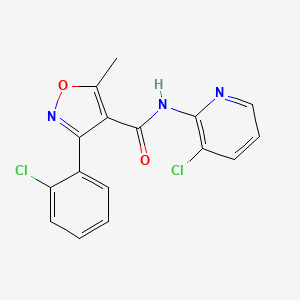
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)
